3-Bromo-N-cyclopentyl-5-nitrobenzamide
Overview
Description
3-Bromo-N-cyclopentyl-5-nitrobenzamide is a chemical compound with the molecular formula C12H13BrN2O3 . It has a molecular weight of 313.14700 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with a bromo group at the 3-position and a nitro group at the 5-position . The benzamide is N-substituted with a cyclopentyl group .Physical and Chemical Properties Analysis
The compound has a molecular weight of 313.15 g/mol . It has a density of 1.6±0.1 g/cm3, a boiling point of 419.8±35.0 °C at 760 mmHg, and a flash point of 207.7±25.9 °C . It has 1 hydrogen bond donor, 3 hydrogen bond acceptors, and 2 rotatable bonds .Scientific Research Applications
Anticonvulsant and Enzyme Inhibitory Properties
Research has explored the relationship between anticonvulsant activity and enzyme inhibition in compounds structurally related to 3-Bromo-N-cyclopentyl-5-nitrobenzamide. A study evaluated a series of N-methyl-N-2-[1-(1-arylthiocarbamido)]cyclopentyl nitrobenzamides for their anticonvulsant activity and enzyme inhibitory properties. These compounds were tested for their potential to inhibit respiratory activity during pyruvic acid oxidation and monoamine oxidase activity, indicating a possible application in neuroscience and pharmacology (Pandey, Singh, Brumleve & Parmar, 1981).
Crystal Engineering
The compound and its derivatives have been studied in the context of crystal engineering. Research focusing on molecular tapes mediated via hydrogen bonds and weak halogen interactions highlights its potential use in material science and crystal design. This includes the study of interactions in crystal structures of similar compounds (Saha, Nangia & Jaskólski, 2005).
Synthesis of Chlorantraniliprole
In the synthesis of chlorantraniliprole, a pesticide, this compound-related compounds have been utilized as intermediates. This showcases the compound's role in the synthesis of commercially important chemicals (Chen, Li & Jie, 2010).
Bioactivation and DNA Interactions
Studies have been conducted on related compounds regarding their bioactivation and interaction with DNA. For instance, the active form of CB 1954, a related compound, has been shown to react with thioesters to form DNA-DNA interstrand crosslinking species, indicating potential applications in cancer therapy and molecular biology (Knox, Friedlos, Marchbank & Roberts, 1991).
Halogen Bonding in Organic Chemistry
The compound's derivatives have been investigated in the context of halogen bonding in organic reactions. For example, studies have shown that N-iodo- and N-bromo-p-nitrobenzamide, which are structurally related, react with organic acids to form hypoiodites or hypobromites. This research is significant for understanding reaction mechanisms in organic chemistry (Goosen, Hoffmann & Taljaard, 1994).
Molecular Docking and Spectroscopic Analysis
Molecular docking and spectroscopic analyses of compounds similar to this compound have been performed, indicating their potential use in drug discovery and material science. These studies involve vibrational spectroscopic analysis and electronic property evaluation, providing insights into the chemical behavior of these compounds (Dwivedi & Kumar, 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-bromo-N-cyclopentyl-5-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3/c13-9-5-8(6-11(7-9)15(17)18)12(16)14-10-3-1-2-4-10/h5-7,10H,1-4H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQLJGUFWGRRPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=CC(=C2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649996 | |
Record name | 3-Bromo-N-cyclopentyl-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-18-4 | |
Record name | 3-Bromo-N-cyclopentyl-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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